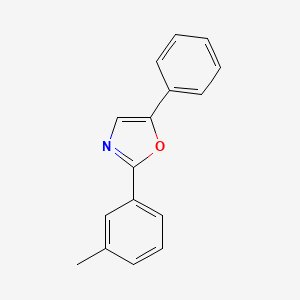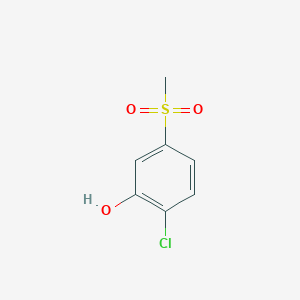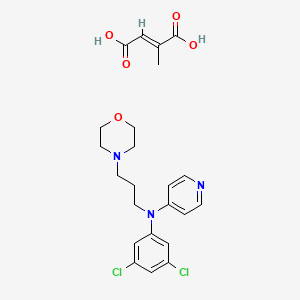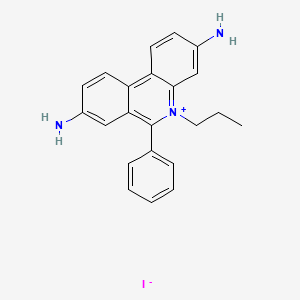![molecular formula C16H17NO B14606781 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one CAS No. 59066-55-6](/img/structure/B14606781.png)
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylamines. This compound is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a propanone structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of phenylacetone with methylamine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the temperature maintained at around 60-80°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the preparation of phenylacetone, which is then reacted with methylamine under controlled conditions. The reaction mixture is continuously stirred and monitored to ensure optimal yield and purity. The final product is isolated through distillation or crystallization, followed by quality control checks to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetone derivatives, while reduction can produce phenylpropanolamines.
Aplicaciones Científicas De Investigación
3-[Methyl(phenyl)amino]-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s phenylamine structure allows it to interact with enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanolamine: Similar in structure but with different functional groups, leading to distinct biological activities.
Phenylacetone: Shares the phenyl group but lacks the amino group, resulting in different reactivity and applications.
Methylamine: A simpler amine that serves as a building block for more complex compounds like 3-[Methyl(phenyl)amino]-1-phenylpropan-1-one.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59066-55-6 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
3-(N-methylanilino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)13-12-16(18)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clave InChI |
LCFFHFJYALMRGB-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14606709.png)
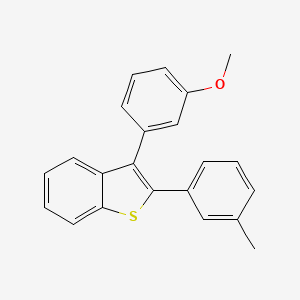
![4-[(3-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14606719.png)

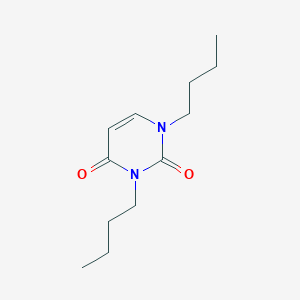
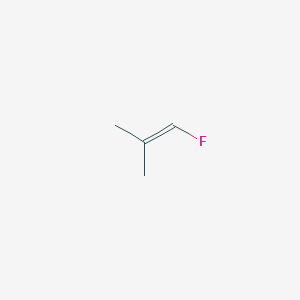
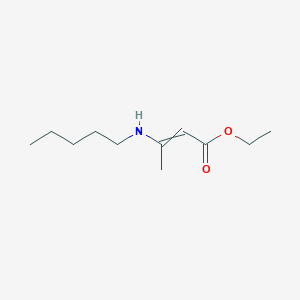

![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
